2-(3,4-dimethoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-(3,4-DIMETHOXYPHENYL)-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiazolo[5,4-b]pyridine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,4-DIMETHOXYPHENYL)-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
2,3-Dihydro[1,3]thiazolo[4,5-b]pyridines:
Uniqueness
What sets 2-(3,4-DIMETHOXYPHENYL)-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H19N3O3S/c1-27-18-9-8-14(11-19(18)28-2)12-20(26)24-16-6-3-5-15(13-16)21-25-17-7-4-10-23-22(17)29-21/h3-11,13H,12H2,1-2H3,(H,24,26) |
InChI Key |
SNMAZPNXSKXOSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC |
Origin of Product |
United States |
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